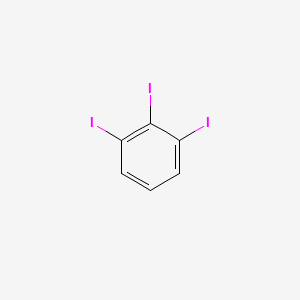

1,2,3-Triiodobenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

608-29-7 |

|---|---|

Fórmula molecular |

C6H3I3 |

Peso molecular |

455.8 g/mol |

Nombre IUPAC |

1,2,3-triiodobenzene |

InChI |

InChI=1S/C6H3I3/c7-4-2-1-3-5(8)6(4)9/h1-3H |

Clave InChI |

RIWAPWDHHMWTRA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)I)I)I |

SMILES canónico |

C1=CC(=C(C(=C1)I)I)I |

melting_point |

116.0 °C |

Otros números CAS |

608-29-7 |

Origen del producto |

United States |

Foundational & Exploratory

The Genesis of a Vicinal Trihalide: A Historical Synthesis of 1,2,3-Triiodobenzene

A comprehensive examination of the early synthetic routes to 1,2,3-triiodobenzene reveals a multi-step pathway pivoting on the diazotization of a key di-iodinated aniline intermediate. While direct historical methods for the one-pot synthesis of this compound are scarce in early literature, its preparation was achieved through a logical sequence of aromatic substitution and functional group transformations, showcasing the ingenuity of 19th and early 20th-century chemists.

The historical synthesis of this compound is not as straightforward as its more symmetrical isomer, 1,3,5-triiodobenzene, for which direct iodination of aniline followed by deamination is a well-established route.[1][2][3] The vicinal arrangement of the three bulky iodine atoms in this compound necessitates a more controlled, stepwise approach. The most plausible historical pathway commences with the synthesis of 2,3-diiodoaniline, a precursor that dictates the final substitution pattern.

The Cornerstone of the Synthesis: Preparation of 2,3-Diiodoaniline

The journey to this compound historically began with the synthesis of o-nitroaniline. A common early method for the preparation of the key intermediate, 2-iodoaniline, involved the diazotization of o-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide to introduce the first iodine atom, and subsequent reduction of the nitro group.

A significant advancement in the synthesis of di-iodinated anilines was the direct iodination of anilines. For instance, the synthesis of 2,6-diiodo-p-nitroaniline was achieved by treating p-nitroaniline with iodine monochloride in glacial acetic acid.[4] This highlights the early use of iodine halides for the introduction of multiple iodine atoms onto an aromatic ring.

The critical step for the synthesis of the 1,2,3-isomer is the introduction of a second iodine atom ortho to the amino group and ortho to the existing iodine atom in 2-iodoaniline. Historical methods for the iodination of anilines indicate that the amino group is a powerful ortho-, para-director.[1] Therefore, direct iodination of 2-iodoaniline would be expected to yield a mixture of products, with the major product likely being 2,4-diiodoaniline. To achieve the desired 2,3-diiodoaniline, a more strategic approach was necessary.

A plausible historical route to 2,3-diiodoaniline would involve the nitration of 1,2-diiodobenzene, followed by the reduction of the resulting nitro compound. The synthesis of 1,2-diiodobenzene itself could be accomplished from o-phenylenediamine via diazotization and subsequent reaction with potassium iodide.

The Final Step: Diazotization and Iodination

With 2,3-diiodoaniline in hand, the final step towards this compound mirrors the well-established Sandmeyer reaction.[4] The amino group of 2,3-diiodoaniline is converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[5] This unstable intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group with an iodine atom, yielding the desired this compound.

This historical sequence underscores the importance of diazotization chemistry in the synthesis of a wide array of aromatic compounds that are not accessible through direct substitution reactions.

Quantitative Data Summary

The following tables summarize the key quantitative data for the historical synthesis of this compound and its precursors, based on analogous historical procedures.

Table 1: Synthesis of 2-Iodoaniline from o-Nitroaniline (Illustrative)

| Parameter | Value |

| Starting Material | o-Nitroaniline |

| Reagents | 1. Sodium Nitrite, Sulfuric Acid2. Potassium Iodide3. Iron, Acetic Acid |

| Reaction Conditions | 1. Diazotization: 0-5 °C2. Iodination: Room Temperature3. Reduction: Reflux |

| Yield | Moderate to Good (over 3 steps) |

Table 2: Synthesis of 1,2,3-Triiodo-5-nitrobenzene from 2,6-Diiodo-4-nitroaniline (Historical Analogy) [6]

| Parameter | Value |

| Starting Material | 2,6-Diiodo-4-nitroaniline |

| Reagents | Sodium Nitrite, Sulfuric Acid, Phosphoric Acid, Potassium Iodide, Urea |

| Reaction Conditions | Diazotization: <10 °CIodination: Heating |

| Yield (Crude) | 94-95% |

| Yield (Pure) | 65-70% recovery after recrystallization |

| Melting Point | 161-162 °C |

Experimental Protocols

The following are detailed experimental methodologies for key steps in the historical synthesis of this compound, adapted from established historical procedures for analogous transformations.

Protocol 1: Synthesis of 2-Iodoaniline from o-Nitroaniline (Adapted from historical methods)

-

Diazotization of o-Nitroaniline: o-Nitroaniline is dissolved in a mixture of concentrated sulfuric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

-

Iodination: The cold diazonium salt solution is then added slowly to a stirred solution of potassium iodide in water. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting o-iodonitrobenzene is isolated by filtration.

-

Reduction of o-Iodonitrobenzene: The o-iodonitrobenzene is suspended in a mixture of ethanol and water containing a reducing agent such as iron powder and a catalytic amount of acid (e.g., acetic acid or hydrochloric acid). The mixture is heated under reflux until the reaction is complete. The 2-iodoaniline is then isolated by filtration of the reaction mixture, followed by extraction and purification, often by steam distillation or recrystallization.

Protocol 2: Synthesis of this compound from 2,3-Diiodoaniline (Hypothetical Historical Procedure based on Sandmeyer Reaction)

-

Diazotization of 2,3-Diiodoaniline: 2,3-Diiodoaniline is dissolved in a suitable acidic medium, such as a mixture of concentrated sulfuric acid and water, and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise with vigorous stirring, ensuring the temperature does not rise above 5 °C. The completion of the diazotization can be checked using starch-iodide paper.

-

Iodination: The resulting cold diazonium salt solution is then slowly added to a stirred solution of potassium iodide in water. The reaction is often accompanied by the evolution of nitrogen gas. The mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: The crude this compound, which precipitates from the reaction mixture, is collected by filtration. It is then washed with water, a solution of sodium thiosulfate to remove any unreacted iodine, and again with water. The product is then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by sublimation.

Signaling Pathways and Experimental Workflows

The logical progression of the historical synthesis of this compound can be visualized through the following diagrams.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Genesis of a Key Intermediate: Discovery and First Synthesis of 1,2,3-Triiodobenzene

A deep dive into the historical context and foundational synthetic methodologies for 1,2,3-triiodobenzene, a pivotal building block in contemporary chemical research and pharmaceutical development.

While the precise historical moment of the initial discovery and synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development of aromatic iodination techniques in the 19th and early 20th centuries. Early methods for the preparation of polyiodinated aromatic compounds often relied on the diazotization of amino benzene derivatives followed by substitution with iodine. It is plausible that the first synthesis of this compound was achieved through a similar route, likely starting from a corresponding triaminobenzene or diiodoaniline precursor. However, a specific, detailed account of this inaugural synthesis remains elusive in historical chemical archives.

In modern organic synthesis, a more recent and well-documented method has become a staple for the preparation of this compound, prized for its high efficiency and reproducibility. This contemporary approach, which showcases advancements in synthetic methodology, utilizes 2,6-diiodobenzoic acid as a readily available starting material.

A Modern, High-Yield Synthesis: From 2,6-Diiodobenzoic Acid

A robust and high-yielding synthesis of this compound involves the iododecarboxylation of 2,6-diiodobenzoic acid using N-iodosuccinimide (NIS). This method has been reported to achieve yields as high as 81%, making it a preferred route for accessing this key intermediate.

Experimental Protocol

The following protocol outlines a representative procedure for the synthesis of this compound from 2,6-diiodobenzoic acid.

Materials:

-

2,6-diiodobenzoic acid

-

N-Iodosuccinimide (NIS)

-

1,2-dichloroethane (anhydrous)

-

An inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: A solution of 2,6-diiodobenzoic acid in anhydrous 1,2-dichloroethane is prepared in a reaction vessel equipped with a reflux condenser and under an inert gas atmosphere.

-

Addition of Reagent: N-Iodosuccinimide is added to the solution.

-

Photolysis and Reflux: The reaction mixture is subjected to photolysis while being heated to reflux. The reaction is monitored for completion, typically over a period of 24 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 2,6-diiodobenzoic acid.

| Parameter | Value |

| Starting Material | 2,6-Diiodobenzoic Acid |

| Reagent | N-Iodosuccinimide (NIS) |

| Solvent | 1,2-Dichloroethane |

| Reaction Conditions | Photolysis, Reflux |

| Reaction Time | 24 hours |

| Product | This compound |

| Yield | 81% |

| Melting Point | 116 °C |

| Molecular Formula | C₆H₃I₃ |

| Molecular Weight | 455.80 g/mol |

Logical Workflow of the Synthesis

The logical progression of the synthesis of this compound from 2,6-diiodobenzoic acid can be visualized as a clear, stepwise process.

Caption: Synthetic pathway for this compound.

This modern synthetic route provides a reliable and efficient means of producing this compound, a molecule of significant interest to researchers in materials science and drug discovery. Its unique substitution pattern makes it a valuable precursor for the construction of complex molecular architectures and novel pharmaceutical agents.

An In-depth Technical Guide to the Fundamental Chemical Properties of 1,2,3-Triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1,2,3-triiodobenzene, a significant compound in the field of halogenated aromatic compounds. The unique vicinal arrangement of three iodine atoms on the benzene ring imparts distinct structural features and reactivity, making it a valuable intermediate in organic synthesis. This document outlines its physical and chemical characteristics, spectroscopic data, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is a colorless crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a consolidated view of its key physical and chemical data.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃I₃ | [2][3] |

| Molecular Weight | 455.80 g/mol | [3][4] |

| CAS Number | 608-29-7 | [2][3] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 113 - 116 °C | [1][2][4] |

| Boiling Point | 332 - 350.8 °C | [1][2] |

| Density | 2.928 - 3.483 g/cm³ | [1][2] |

| Solubility | Low solubility in water; Soluble in non-polar solvents (Hexane, Chloroform, Carbon tetrachloride) | [1] |

| Vapor Pressure | 8.67E-05 mmHg at 25°C | [2] |

| LogP (Octanol/Water) | 3.9 | [2][3] |

| Exact Mass | 455.7369 Da | [2][3][5] |

| InChI Key | RIWAPWDHHMWTRA-UHFFFAOYSA-N | [3][4][5] |

Molecular Structure and Reactivity

The structure of this compound is notable for the steric strain imposed by the three large, adjacent iodine atoms on the benzene ring. This leads to significant intramolecular repulsion.

Structural Distortion: Crystal structure analysis reveals that to relieve this steric repulsion, the molecule undergoes a "splaying" effect.[6] This means the C-I bonds of the outer iodine atoms (at C1 and C3) are pushed away from the central iodine atom (at C2).[6] This distortion is evidenced by an increase in the I-C-C bond angles compared to less crowded isomers like 1,3,5-triiodobenzene.[6]

Reactivity and Regioselectivity: The electronic and steric environment of the C-I bonds in this compound is not uniform. The central C2-I bond is more sterically hindered than the terminal C1-I and C3-I bonds. This difference is exploited in regioselective functionalization reactions.[5]

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Sonogashira coupling occur almost exclusively at the less sterically hindered terminal positions (C1 or C3).[5]

-

Metal-Iodine Exchange (MIE): In contrast, MIE reactions provide a method for functionalizing the central C2 position.[5]

This differential reactivity allows for controlled, site-selective synthesis of complex substituted benzene derivatives.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of approximately 456, corresponding to its molecular weight.[5] Due to the high mass and relative weakness of the C-I bond, common fragmentation pathways involve the sequential loss of iodine atoms, leading to observable fragments such as [M-I]⁺, [M-2I]⁺, and [M-3I]⁺.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, with the exact mass reported as 455.7369 Da.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The asymmetry of the molecule means that all three protons and all six carbons are chemically non-equivalent. Therefore, the ¹H NMR spectrum would show three distinct signals for the aromatic protons, and the ¹³C NMR spectrum would exhibit six distinct signals.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for aromatic C-H stretching and bending. The C-I stretching vibrations are also expected, typically appearing in the fingerprint region of the spectrum.[5]

Experimental Protocols

Synthesis: While direct iodination of benzene can be challenging to control for this specific isomer, indirect routes offer better regioselectivity.[5] A common strategy involves the diazotization of a corresponding aniline precursor. The synthesis of this compound has been performed via methods reported in the literature, such as the procedure by Mattern & Chen (1991).[7] A general workflow for synthesizing aryl iodides from anilines is the Sandmeyer reaction.

General Protocol for Synthesis via Diazotization (Sandmeyer-type Reaction): This protocol outlines the general steps for synthesizing an aryl iodide from an aniline precursor, which is a common method for producing compounds like triiodobenzene.

-

Diazotization: The primary aromatic amine (e.g., 2,3-diiodoaniline) is dissolved in an acidic medium (e.g., sulfuric acid in glacial acetic acid). The solution is cooled, typically to below 20°C. A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Iodination: The resulting diazonium salt solution is then added to a solution containing an iodide source, such as potassium iodide (KI) or copper(I) iodide (CuI).

-

Decomposition: The mixture is often heated to facilitate the decomposition of the diazonium intermediate and the evolution of nitrogen gas, leading to the formation of the aryl iodide.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and poured into water. The product is typically extracted with an organic solvent (e.g., benzene or diethyl ether). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by methods such as recrystallization or sublimation to yield the pure this compound crystals.[7]

Characterization: The identity and purity of the synthesized this compound are confirmed using the spectroscopic methods mentioned above (MS, NMR, IR) and by measuring its melting point. The definitive molecular structure is determined by single-crystal X-ray diffraction.[7]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C6H3I3 | CID 11845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. This compound | 608-29-7 | Benchchem [benchchem.com]

- 6. iucr.org [iucr.org]

- 7. researchgate.net [researchgate.net]

1,2,3-triiodobenzene physical properties and data

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Triiodobenzene is a halogenated aromatic compound characterized by the substitution of three iodine atoms on adjacent carbons of a benzene ring. This substitution pattern imparts unique steric and electronic properties to the molecule, making it a subject of interest in synthetic organic chemistry and materials science. Its utility as a synthetic intermediate stems from the reactivity of the carbon-iodine bonds, which can participate in various cross-coupling reactions. This guide provides a comprehensive overview of the physical properties, spectral data, and a detailed experimental protocol for the synthesis of this compound.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent the most consistently reported data.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃I₃ | [1][2][3] |

| Molecular Weight | 455.80 g/mol | [1] |

| Appearance | Colorless crystalline solid | [4] |

| Melting Point | 113-116 °C | [3][5] |

| Boiling Point | 332-350.8 °C at 760 mmHg | [3][4] |

| Density | 2.928 - 3.483 g/cm³ | [3][4] |

| Flash Point | 183.3 °C | [3] |

| Vapor Pressure | 8.67E-05 mmHg at 25°C | [3] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Very low | [4] |

| Hexane | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Carbon Tetrachloride | Soluble | [4] |

Crystal Structure

The crystal structure of this compound reveals significant intramolecular steric repulsion between the adjacent iodine atoms. This steric strain leads to a distortion of the benzene ring, with the outer iodine atoms splaying outwards to relieve the repulsion. The crystal system is reported as triclinic with the space group P-1.[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A predicted ¹H NMR spectrum is available, though experimental data is not widely published. The spectrum is expected to show signals corresponding to the three aromatic protons.

-

¹³C NMR: Due to the asymmetry of the molecule, six distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the six unique carbon atoms in the benzene ring.[4]

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at approximately m/z 456. The fragmentation pattern is expected to involve the sequential loss of iodine atoms, which is a common pathway for halogenated aromatic compounds.[4]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves a Sandmeyer-type reaction starting from a corresponding aniline derivative. The synthesis was reported by Mattern & Chen in 1991.[6] While the full text of this specific protocol is not publicly available, a general procedure for a Sandmeyer reaction to produce an aryl iodide is outlined below. This can be adapted for the synthesis of this compound, likely starting from 2,3-diiodoaniline or a related precursor.

General Sandmeyer Reaction for Aryl Iodide Synthesis:

-

Diazotization of the Amine: The aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the amine solution while maintaining the low temperature. This forms the aryl diazonium salt.

-

Iodination: A solution of potassium iodide in water is then added to the diazonium salt solution.

-

The reaction mixture is allowed to warm to room temperature, and nitrogen gas is evolved as the diazonium group is replaced by iodine.

-

Workup and Purification: The product is typically extracted with an organic solvent, washed, dried, and purified by recrystallization or chromatography.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates a potential synthetic pathway for this compound, highlighting the key transformations.

Caption: A possible synthetic route to this compound.

Logical Relationship of Spectroscopic Analysis

This diagram shows the relationship between the different spectroscopic techniques used to characterize this compound and the information they provide.

References

Spectroscopic Analysis of 1,2,3-Triiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,2,3-triiodobenzene. Due to the limited availability of direct experimental data for this specific isomer, this document leverages predicted spectroscopic data, analogies to structurally similar compounds, and established principles of spectroscopic analysis. All predicted data is clearly identified.

Molecular Structure and Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃I₃. The vicinal (adjacent) arrangement of the three large iodine atoms on the benzene ring leads to significant steric strain, which can influence its chemical reactivity and spectroscopic properties.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃I₃ | [2] |

| Molecular Weight | 455.80 g/mol | [2] |

| Exact Mass | 455.7369 Da | [2] |

| Melting Point | 116 °C | [3] |

| InChIKey | RIWAPWDHHMWTRA-UHFFFAOYSA-N | [2] |

| CAS Number | 608-29-7 | [2] |

Experimental Protocols

Synthesis of this compound

Protocol: Synthesis of this compound (Adapted)

-

Diazotization:

-

Dissolve 2,3-diiodoaniline in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a cooled, aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 10 °C.

-

Stir the mixture for 1-2 hours at this temperature to ensure complete diazotization.

-

-

Iodination (Sandmeyer-type Reaction):

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to facilitate the release of nitrogen gas and the formation of the tri-iodinated product.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a sodium thiosulfate solution to remove any excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Due to the symmetry of the this compound molecule, the proton NMR spectrum is expected to be relatively simple. The three protons on the benzene ring are in two different chemical environments.

-

H4/H6 Protons: These two protons are chemically equivalent and are adjacent to an iodine atom. They will appear as a doublet.

-

H5 Proton: This proton is situated between two iodine atoms and will appear as a triplet due to coupling with the two adjacent H4/H6 protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4, H6 | 7.8 - 8.0 | Doublet | 7.5 - 8.5 |

| H5 | 7.2 - 7.4 | Triplet | 7.5 - 8.5 |

Note: The predicted chemical shifts are based on computational models and analogies with other halogenated benzenes. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different carbon environments in the molecule. The carbon atoms directly bonded to the iodine atoms will be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1, C3 | 90 - 100 |

| C2 | 110 - 120 |

| C4, C6 | 130 - 140 |

| C5 | 125 - 135 |

Note: These are estimated values based on data from similar compounds like 1,2,3-trichlorobenzene and other iodinated benzenes. The heavy atom effect of iodine causes a significant upfield shift for the directly attached carbons.[4]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of three iodine atoms (¹²⁷I is the only stable isotope).

Table 4: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value (m/z) |

| Molecular Ion [M]⁺ | 456 |

| [M-I]⁺ | 329 |

| [M-2I]⁺ | 202 |

| [M-3I]⁺ | 75 |

| [C₆H₃]⁺ | 75 |

Note: The fragmentation pattern is predicted to involve the sequential loss of iodine atoms, which is a common fragmentation pathway for poly-iodinated compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H and C-C stretching and bending vibrations. The C-I stretching vibrations are expected to appear at lower frequencies, typically below 600 cm⁻¹.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| 1200 - 1000 | Aromatic C-H In-plane Bend |

| 900 - 675 | Aromatic C-H Out-of-plane Bend |

| < 600 | C-I Stretch |

Note: These are general ranges for substituted benzenes. The specific positions and intensities of the peaks will be influenced by the substitution pattern.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the iodine atoms, which can participate in π-conjugation, will likely cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

Table 6: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) |

| Hexane/Ethanol | ~210, ~260 |

Note: These are estimated values. The exact λmax and molar absorptivity will depend on the solvent used for the analysis.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data relies on the logical correlation of different pieces of information to build a coherent picture of the molecular structure.

Caption: Logical flow for structure elucidation from spectroscopic data.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. For definitive structural confirmation, the synthesis of an authentic sample and the acquisition of experimental spectroscopic data are highly recommended.

References

crystal structure analysis of 1,2,3-triiodobenzene

An In-depth Technical Guide on the Crystal Structure Analysis of 1,2,3-Triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of this compound, a molecule of significant interest to structural chemists due to the steric challenges posed by its three adjacent, bulky iodine substituents. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the experimental workflow.

Molecular Structure and Conformation

The crystal structure of this compound (C₆H₃I₃) reveals a planar molecular geometry. A notable feature is the significant intramolecular steric repulsion between the three vicinal iodine atoms.[1] This repulsion is accommodated by a "splaying" of the outer iodine atoms away from the central one, a distortion evident in the expansion of the I-C-C bond angles.[2] In the solid state, there are two independent molecules present in the asymmetric unit.[3] The crystal packing is characterized by stacks of these molecules arranged along the a-axis.[3]

The intramolecular I···I distances are observed to be short, which is interpreted as a consequence of steric compression rather than attractive halogen-halogen interactions.[3] The intermolecular interactions holding the stacks together are primarily weak van der Waals forces.[3]

Crystallographic Data

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction analysis of this compound.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₆H₃I₃ |

| Formula Weight | 455.78 |

| Temperature | 223 K |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.2439 (5) Å |

| b | 10.4665 (7) Å |

| c | 11.7952 (8) Å |

| α | 90.45 (5)° |

| β | 90.84 (5)° |

| γ | 90.15 (5)° |

| Volume | 893.7 (2) ų |

| Z | 4 |

| Data Collection | |

| Diffractometer | Bruker SMART CCD area detector |

| Refinement | |

| R-factor | 0.034 |

| wR-factor | 0.086 |

| Data-to-parameter ratio | 30.7 |

Data sourced from Novak & Li (2007), Acta Crystallographica Section E.[3]

Table 2: Selected Intramolecular Distances and Angles

| Feature | Value |

| Intramolecular I···I distance | 3.60 (2) Å |

| I-C-C angle | 123° |

Data sourced from IUCr (2008) and Novak & Li (2007).[2][3]

Experimental Protocols

This section details the methodologies employed for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis

The synthesis of this compound was carried out following the procedure previously established by Mattern & Chen (1991).[3]

Crystallization

Single crystals suitable for X-ray diffraction analysis were obtained through sublimation of the synthesized this compound.[3]

X-ray Crystallography

A single crystal of this compound was mounted for data collection. The crystallographic data were collected using a Bruker SMART CCD area detector.[3] The data collection was performed at a temperature of 223 K.[3] Following data collection, the structure was solved and refined.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the .

Caption: Workflow for Crystal Structure Determination.

References

solubility of 1,2,3-triiodobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1,2,3-Triiodobenzene in Organic Solvents

Introduction

This compound (C₆H₃I₃) is a halogenated aromatic compound of significant interest in organic synthesis and materials science.[1] Its utility as a precursor and an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, is noteworthy.[2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in these applications, enabling researchers to optimize reaction conditions, design purification strategies, and control crystallization processes. This guide provides a comprehensive overview of the solubility of this compound, its physicochemical properties, and standard methodologies for its solubility determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. The large, polarizable iodine atoms and the benzene ring's geometry in this compound dictate its interactions with solvent molecules.

| Property | Value | Reference |

| Molecular Formula | C₆H₃I₃ | [3][4] |

| Molecular Weight | 455.80 g/mol | [4][5] |

| Melting Point | 116 °C | [3][5] |

| Boiling Point | 350.8 °C at 760 mmHg | [3] |

| Density | 2.928 - 3.483 g/cm³ | [1][3] |

| XLogP3 | 3.9 | [3][4] |

| Appearance | Colorless to off-white crystalline solid | [1][2] |

Solubility Profile of this compound

Due to the presence of three large iodine atoms, this compound is a predominantly non-polar molecule.[1] Following the principle of "like dissolves like," it exhibits greater solubility in non-polar or weakly polar organic solvents.[1][6] Conversely, its solubility in highly polar solvents like water is very low.[1]

While specific quantitative solubility data for this compound is not extensively available in the literature, its solubility behavior can be inferred from its structural analogues and general principles of physical organic chemistry.

| Solvent | Polarity | Expected Solubility |

| Hexane | Non-polar | Good |

| Toluene | Non-polar | Good |

| Chloroform | Weakly polar | Good |

| Carbon Tetrachloride | Non-polar | Good |

| Diethyl Ether | Weakly polar | Moderate to Good |

| Dichloromethane | Polar aprotic | Moderate |

| Ethyl Acetate | Polar aprotic | Moderate |

| Acetone | Polar aprotic | Low to Moderate |

| Ethanol | Polar protic | Low |

| Methanol | Polar protic | Low |

| Water | Polar protic | Very Low/Insoluble |

Note: The solubility of this compound, like most solids, is expected to increase with temperature.[1][2]

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a solid compound in a solvent is the isothermal shake-flask method. The following protocol provides a general framework for this procedure.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Scintillation vials or flasks with airtight caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer or other analytical instrument (e.g., HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Allow the mixtures to shake for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, and excess solid should be present.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Determine the concentration of this compound in the filtered solution using a suitable analytical technique. For aromatic compounds, UV-Vis spectrophotometry is often a straightforward method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of the filtered saturated solution.

-

Calculate the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration.

-

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by the thermodynamic balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Solute-Solute Interactions: In the solid state, this compound molecules are held together by van der Waals forces and potentially weak halogen-halogen interactions.[7]

-

Solvent-Solvent Interactions: These are the forces holding the solvent molecules together.

-

Solute-Solvent Interactions: For dissolution to occur, the energy gained from the interaction between this compound and the solvent molecules must be sufficient to overcome the solute-solute and solvent-solvent interactions.

Due to its non-polar nature, this compound will interact most favorably with non-polar solvents through London dispersion forces. In more polar solvents, the strong dipole-dipole or hydrogen bonding interactions between solvent molecules are not easily overcome by the weaker interactions with the non-polar solute, leading to lower solubility.

Caption: Relationship between solute/solvent polarity and solubility.

Conclusion

This compound is a non-polar compound that is most soluble in non-polar or weakly polar organic solvents. While quantitative data is sparse, its solubility behavior can be reliably predicted based on its molecular structure and the principle of "like dissolves like." For precise solubility measurements, the isothermal shake-flask method provides a robust experimental protocol. A comprehensive understanding of these solubility characteristics is essential for researchers and professionals in chemistry and drug development to effectively utilize this versatile compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C6H3I3 | CID 11845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical and Computational Studies of 1,2,3-Triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1,2,3-triiodobenzene, a molecule of interest in various fields, including materials science and medicinal chemistry. This document delves into the molecular structure, electronic properties, and potential applications of this halogenated aromatic compound, with a focus on data-driven insights and detailed experimental methodologies.

Molecular Structure and Properties

This compound (C₆H₃I₃) is a derivative of benzene in which three iodine atoms are substituted on adjacent carbon atoms. This substitution pattern leads to significant intramolecular steric hindrance, influencing its geometry and electronic structure.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₃I₃ |

| Molecular Weight | 455.80 g/mol |

| CAS Number | 608-29-7 |

| Appearance | Solid |

| InChI | InChI=1S/C6H3I3/c7-4-2-1-3-5(8)6(4)9/h1-3H |

| InChIKey | RIWAPWDHHMWTRA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)I)I)I |

Table 1: Physical and Chemical Properties of this compound.

Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The vicinal arrangement of the three bulky iodine atoms results in significant intramolecular steric repulsion.[1] This steric strain is accommodated by distortions in the benzene ring angles rather than a significant elongation of the C-I bonds. The molecules in the crystal are planar and stack along the a-axis.[2]

A summary of key crystallographic and structural data is provided in Table 2.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2439(5) |

| b (Å) | 8.8774(10) |

| c (Å) | 11.7952(8) |

| α (°) | 90.00 |

| β (°) | 96.869(5) |

| γ (°) | 90.00 |

| Volume (ų) | 887.74(10) |

| Z | 2 |

| Temperature (K) | 223 |

| Intramolecular I···I distance (Å) | ~3.60 |

Table 2: Crystallographic Data for this compound.[2]

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and intermolecular interactions of this compound. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for these investigations.

Geometry Optimization and Electronic Properties

DFT calculations are employed to determine the optimized geometry of this compound and to probe its electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography.

| Property | Description | Expected Outcome |

| Mulliken Atomic Charges | Distribution of electron density among the atoms. | Iodine and carbon atoms will have partial charges, indicating the polarity of the C-I bonds. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | An indicator of the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | A non-zero dipole moment is expected due to the asymmetrical substitution. |

Table 3: Theoretical Electronic Properties of this compound (Illustrative).

Halogen Bonding

The iodine atoms in this compound can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength and directionality of these interactions are of significant interest in crystal engineering and drug design. Computational studies can model and quantify the strength of these halogen bonds.

Experimental Protocols

Synthesis of Triiodobenzenes

A general and adaptable method for the synthesis of triiodobenzenes involves the diazotization of a triiodoaniline precursor, followed by a Sandmeyer-type reaction. The following protocol for the synthesis of 1,3,5-triiodobenzene from 2,4,6-triiodoaniline can be conceptually adapted for the synthesis of this compound from 2,3,4-triiodoaniline.[3]

Protocol: Synthesis of 1,3,5-Triiodobenzene

-

Diazotization:

-

In a flask, slowly add finely ground sodium nitrite (NaNO₂) to concentrated sulfuric acid (H₂SO₄) with stirring.

-

Prepare a solution of 2,4,6-triiodoaniline in glacial acetic acid.

-

Cool the sodium nitrite/sulfuric acid mixture and add the 2,4,6-triiodoaniline solution dropwise while maintaining a low temperature.

-

Stir the reaction mixture for approximately 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer-type Reaction:

-

In a separate flask, prepare a suspension of copper(I) oxide (Cu₂O) in ethanol.

-

Add the diazonium salt solution dropwise to the vigorously stirred Cu₂O suspension.

-

Heat the reaction mixture to boiling and stir until the evolution of nitrogen gas ceases.

-

-

Workup and Purification:

-

Cool the reaction mixture and pour it into ice water.

-

Extract the aqueous mixture with an organic solvent (e.g., benzene or diethyl ether).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain pure 1,3,5-triiodobenzene.

-

Caption: Synthetic workflow for the preparation of 1,3,5-triiodobenzene.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves the following key steps.[2]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be obtained by sublimation.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector).

-

Maintain the crystal at a low temperature (e.g., 223 K) during data collection to minimize thermal vibrations.

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Apply corrections for factors such as absorption.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using least-squares methods.

-

Caption: Experimental workflow for single-crystal X-ray diffraction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental ¹H and ¹³C NMR data for this compound are not readily available in the searched literature, predictions can be made based on its structure. The ¹H NMR spectrum is expected to show a complex multiplet pattern for the three aromatic protons. The ¹³C NMR spectrum is anticipated to display six distinct signals due to the C₃ symmetry of the molecule.[1] For reference, the reported NMR data for the isomeric 1,3,5-triiodobenzene in CDCl₃ are: ¹H NMR: δ 8.02 (s, 3H); ¹³C NMR: δ 79, 128.[4]

Applications in Drug Development and Medicinal Chemistry

Triiodinated benzene derivatives are of significant interest in medicinal chemistry, primarily as scaffolds for the development of X-ray contrast agents. The high atomic number of iodine provides excellent X-ray attenuation, enhancing the visibility of soft tissues in medical imaging.

While direct applications of this compound in drug development are not extensively documented, its derivatives hold potential. The three iodine atoms offer multiple sites for functionalization through reactions such as Suzuki or Sonogashira cross-coupling. This allows for the synthesis of complex molecules with potential therapeutic activities. The unique steric and electronic environment of the 1,2,3-substitution pattern can be exploited to achieve regioselective reactions.

Caption: Logical relationship for the application of this compound in drug development.

Conclusion

This compound presents a fascinating case study in the interplay of steric hindrance, electronic effects, and crystal packing forces. Both experimental and computational approaches are crucial for a comprehensive understanding of its properties. While detailed computational data on this specific isomer is somewhat limited in the public domain, the available crystallographic information and the established reactivity of related compounds provide a solid foundation for further research. Its potential as a versatile building block in the synthesis of novel materials and therapeutic agents warrants continued investigation by researchers in both academia and industry.

References

An In-depth Technical Guide to the Electronic Properties of 1,2,3-Triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 1,2,3-triiodobenzene, a molecule of significant interest in materials science and as a versatile building block in synthetic chemistry. Due to the challenges in sourcing extensive experimental data, this document combines available experimental findings with computationally derived values to offer a holistic understanding of the compound's electronic structure. Detailed methodologies for key experimental techniques used to characterize these properties are also presented, alongside graphical representations of these workflows to aid in conceptual understanding.

Introduction

This compound is a halogenated aromatic compound characterized by the vicinal substitution of three iodine atoms on a benzene ring. This substitution pattern leads to significant intramolecular steric repulsion, influencing its molecular geometry and, consequently, its electronic properties.[1][2] The presence of heavy iodine atoms also suggests the potential for significant spin-orbit coupling effects. Understanding the electronic properties of this compound is crucial for its application in the design of novel organic electronic materials and for predicting its reactivity in synthetic pathways, including those relevant to drug development.

Electronic Properties

The electronic properties of a molecule, such as its ionization potential, electron affinity, and band gap, are fundamental to understanding its behavior in electronic devices and chemical reactions.

Experimental Data

Experimental data on the electronic properties of this compound is limited. However, vertical ionization energies have been determined using UV photoelectron spectroscopy (UPS).

Table 1: Experimental Vertical Ionization Energies of this compound

| Ionization Energy (eV) | Orbital Assignment |

| 8.58 | π (a") |

| 9.03 | π (a") |

| 9.43 | σI (a') |

| 9.78 | σI (a') |

| 10.18 | σI (a') |

| 10.38 | πI (a") |

| 10.73 | πI (a") |

| 11.23 | πI (a") |

Data sourced from HeI/HeII photoelectron spectroscopy.

Computational Data

In the absence of comprehensive experimental data, computational methods such as Density Functional Theory (DFT) provide valuable insights into the electronic structure of molecules. The following table summarizes theoretical values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, from which the ionization potential, electron affinity, and HOMO-LUMO gap can be estimated.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -1.35 |

| HOMO-LUMO Gap | 4.86 |

| Estimated Ionization Potential | 6.21 |

| Estimated Electron Affinity | 1.35 |

Note: These values are estimations derived from DFT calculations and may differ from experimental values.

Experimental Protocols

The following sections detail the generalized experimental protocols for the characterization of the electronic properties of solid-state organic compounds like this compound.

UV Photoelectron Spectroscopy (UPS) for Ionization Energy

This method is used to determine the energy of occupied electronic states.

Methodology:

-

Sample Preparation: A solid sample of this compound is sublimed under high vacuum to produce a thin film on a suitable substrate or introduced into the gas phase.

-

Instrumentation: A UV photoelectron spectrometer equipped with a high-intensity UV source (e.g., HeI at 21.22 eV and HeII at 40.8 eV) and a high-resolution electron energy analyzer is used.

-

Measurement: The sample is irradiated with the UV photons, causing the ejection of valence electrons.

-

Data Acquisition: The kinetic energy of the photoemitted electrons is measured by the electron energy analyzer.

-

Data Analysis: The ionization energy (IE) is calculated using the formula: IE = hν - E_k, where hν is the photon energy and E_k is the measured kinetic energy of the electron.

Workflow for UV Photoelectron Spectroscopy

Cyclic Voltammetry (CV) for HOMO/LUMO and Electrochemical Band Gap

Cyclic voltammetry can be used to determine the oxidation and reduction potentials of a compound, which can be correlated to the HOMO and LUMO energy levels.

Methodology:

-

Electrolyte Preparation: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).

-

Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.

-

Data Analysis: The oxidation and reduction peak potentials are determined from the voltammogram. The HOMO and LUMO energies can be estimated using empirical relationships, and the electrochemical band gap is the difference between the onset potentials for oxidation and reduction.

Workflow for Cyclic Voltammetry

Four-Probe Method for Electrical Conductivity

This technique is used to measure the electrical conductivity of a single crystal of the material.

Methodology:

-

Crystal Growth: Grow a single crystal of this compound of suitable size.

-

Contact Fabrication: Attach four equally spaced electrical contacts (probes) to the surface of the crystal. This is often done using a conductive paste or by evaporating metal contacts.

-

Measurement Setup: A constant current is passed through the outer two probes, and the voltage difference is measured across the inner two probes.

-

Data Acquisition: The current and voltage values are recorded.

-

Conductivity Calculation: The resistivity (ρ) is calculated based on the measured current, voltage, and the geometry of the probe setup. The conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).

Workflow for Four-Probe Conductivity Measurement

Conclusion

The electronic properties of this compound are influenced by its unique vicinal tri-iodo substitution pattern. While a complete experimental characterization is not yet available in the literature, a combination of UV photoelectron spectroscopy and computational chemistry provides a solid foundation for understanding its electronic structure. The provided experimental protocols offer a roadmap for further investigation into the electron affinity, band gap, and conductivity of this and related materials. Such data is invaluable for the rational design of new materials for organic electronics and for understanding the reactivity of this versatile chemical building block in the context of drug discovery and development.

References

The Crowded Ring: An In-depth Technical Guide to Steric Effects in 1,2,3-Triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Triiodobenzene is a molecule of significant interest in synthetic chemistry and materials science due to the profound impact of steric hindrance on its structure and reactivity. The vicinal arrangement of three bulky iodine atoms on a benzene ring creates a sterically crowded environment, leading to notable distortions in its molecular geometry and dictating the regioselectivity of its chemical transformations. This technical guide provides a comprehensive analysis of the steric effects in this compound, presenting key structural data, detailed experimental protocols for its synthesis, and an exploration of its sterically controlled reactivity. This information is crucial for researchers leveraging this unique molecular scaffold in the design of novel pharmaceuticals, organic materials, and complex molecular architectures.

Introduction: The Significance of Steric Hindrance

Steric effects, arising from the spatial arrangement of atoms within a molecule, are nonbonding interactions that play a crucial role in determining molecular conformation and influencing the pathways of chemical reactions.[1] In the case of this compound, the sheer size of the three adjacent iodine substituents forces them into close proximity, resulting in significant van der Waals repulsion. This intramolecular strain is a defining characteristic of the molecule, leading to a distorted benzene core and influencing its chemical behavior.[2] Understanding these steric effects is paramount for predicting and controlling the outcomes of reactions involving this compound, particularly in the context of regioselective functionalization.

Molecular Structure and Steric Repulsion

The crystal structure of this compound, as determined by single-crystal X-ray diffraction, provides definitive evidence of intramolecular steric repulsion.[2] The close proximity of the vicinal iodine atoms leads to a distortion of the benzene ring to alleviate this strain. Notably, this relief of steric crowding is achieved primarily through the reduction of endocyclic angles rather than an elongation of the carbon-iodine bonds.[2]

Crystallographic Data

The crystallographic data for this compound reveals a molecule with significant intramolecular strain. The asymmetric unit of the crystal structure contains two independent molecules, both of which exhibit evidence of steric repulsion between the iodine atoms.[2]

| Parameter | Value | Reference |

| Molecular Formula | C₆H₃I₃ | [3] |

| Molecular Weight | 455.80 g/mol | [3] |

| Crystal System | Triclinic | [2] |

| Space Group | P-1 | [2] |

| Temperature | 223 K | [2] |

| Intramolecular I···I Distance | 3.60(2) Å | [2] |

| Sum of van der Waals Radii (I) | ~4.3 Å | [2] |

Key Bond Lengths and Angles

The structural parameters of this compound highlight the distortion from an ideal benzene geometry. The endocyclic C-C-C angles at the positions of iodine substitution deviate from the standard 120° of a regular hexagon.

| Bond/Angle | Molecule 1 (Å or °) | Molecule 2 (Å or °) | Reference |

| C1-I1 | 2.103(4) | 2.099(4) | [2] |

| C2-I2 | 2.100(4) | 2.106(4) | [2] |

| C3-I3 | 2.101(4) | 2.103(4) | [2] |

| C1-C2-C3 | 122.3(4) | 122.1(4) | [2] |

| C2-C3-C4 | 118.4(4) | 118.5(4) | [2] |

| C6-C1-C2 | 118.5(4) | 118.6(4) | [2] |

Note: Atom numbering is based on the crystallographic data.

The following diagram illustrates the steric hindrance present in the this compound molecule.

Caption: Steric hindrance in this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, starting from a suitable aniline precursor.[2] While various methods exist for the synthesis of polyiodinated arenes, the diazotization of an appropriate amino-substituted benzene followed by iodide substitution remains a common and effective strategy.[4]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from general Sandmeyer reaction procedures and the reported synthesis of this compound.[2] The starting material for this specific isomer would logically be 2,3-diiodoaniline or a related precursor that can be converted to 1,2,3-triiodoaniline.

Materials:

-

2,3-Diiodoaniline (or a suitable precursor)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Diethyl ether or other suitable organic solvent

-

Sodium sulfite or sodium thiosulfate (for quenching excess iodine)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Diazotization:

-

Dissolve the starting aniline derivative in a mixture of concentrated acid and water in a flask.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir vigorously during the addition.

-

After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C.

-

-

Iodide Substitution (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat (e.g., in a water bath) until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect it by filtration. If the product is an oil, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a dilute solution of sodium sulfite or sodium thiosulfate to remove any excess iodine, followed by a wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent or by sublimation.[2]

-

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Reactivity and Regioselectivity

The steric hindrance in this compound is a dominant factor governing its reactivity, particularly in reactions that involve the substitution of the iodine atoms. The central iodine atom (at the 2-position) is significantly more sterically hindered than the two terminal iodine atoms (at the 1- and 3-positions). This difference in steric accessibility leads to a high degree of regioselectivity in many reactions.[4][5]

Regioselective Metal-Iodine Exchange and Cross-Coupling Reactions

Metal-iodine exchange reactions and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) on 1,2,3-triiodoarenes have been shown to be highly regioselective.[5] These reactions preferentially occur at the less sterically hindered terminal positions. This predictable regioselectivity makes this compound a valuable building block for the synthesis of complex, multi-substituted aromatic compounds.

The logical relationship for the regioselectivity of these reactions can be visualized as follows:

Caption: Regioselectivity in reactions of this compound.

Applications in Drug Development and Materials Science

The ability to perform regioselective functionalization on the this compound scaffold makes it an attractive starting material in drug discovery and materials science. In medicinal chemistry, the controlled introduction of different substituents can lead to the synthesis of libraries of compounds for screening against biological targets. The steric bulk of the remaining iodine atoms can also be used to influence the conformation of the final molecule, which can be critical for its interaction with a biological receptor. In materials science, polyiodinated aromatics serve as key building blocks for the synthesis of polymers, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs).

Conclusion

The steric effects in this compound are a defining feature of its chemistry. The significant intramolecular repulsion between the three vicinal iodine atoms leads to a distorted molecular structure and governs the regioselectivity of its reactions. This predictable, sterically controlled reactivity makes this compound a valuable and versatile tool for the construction of complex and highly substituted aromatic systems. For researchers in drug development and materials science, a thorough understanding of these steric effects is essential for harnessing the full synthetic potential of this unique molecule.

References

The Differential Reactivity of the C-I Bond in 1,2,3-Triiodobenzene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Triiodobenzene is a versatile building block in organic synthesis, offering a platform for the construction of complex, multi-substituted aromatic systems. The reactivity of this compound is dominated by the three carbon-iodine bonds, which exhibit distinct chemical behaviors based on their position on the benzene ring. This technical guide provides a comprehensive overview of the differential reactivity of the C-I bonds in this compound, with a focus on leveraging this property for regioselective functionalization. The vicinal arrangement of the three iodine atoms leads to significant intramolecular steric repulsion, influencing the molecule's geometry and the accessibility of each C-I bond to reagents.[1][2][3][4] This guide will delve into the key reactions, present quantitative data, and provide detailed experimental protocols to aid researchers in harnessing the unique synthetic potential of this polyiodinated aromatic compound.

Core Concepts: Differential Reactivity of C-I Bonds

The three C-I bonds in this compound are not chemically equivalent. The iodine atoms at the C1 and C3 positions, referred to as the "terminal" positions, exhibit significantly different reactivity compared to the iodine atom at the C2 position, the "central" position.

This differential reactivity is primarily attributed to steric hindrance . The central C2-I bond is flanked by two large iodine atoms, making it sterically encumbered and less accessible to the catalytic machinery in many cross-coupling reactions.[1][5] In contrast, the terminal C1-I and C3-I bonds are less sterically hindered, rendering them more susceptible to oxidative addition by a palladium catalyst.[5]

Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of the Terminal C-I Bonds

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are powerful tools for forming new carbon-carbon bonds. In the case of this compound, these reactions proceed with high regioselectivity, exclusively at the less sterically hindered terminal C1 and C3 positions.[1][5][7]

Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, has been extensively studied with 5-substituted-1,2,3-triiodobenzene derivatives. The reaction demonstrates excellent regioselectivity for the terminal C-I bonds.[1][5]

The following table summarizes the isolated yields of the mono-alkynylated products from the Sonogashira coupling of various 5-substituted-1,2,3-triiodobenzenes with different arylacetylenes. The reactions were performed under ambient conditions and consistently show exclusive coupling at the terminal C-I positions.

| Entry | R¹ in this compound | R² in Arylacetylene | Product | Yield (%)[1][5] |

| 1 | H | Ph | 2,3-diiodo-1-(phenylethynyl)benzene | 75 |

| 2 | H | 4-MeO-Ph | 1-((4-methoxyphenyl)ethynyl)-2,3-diiodobenzene | 85 |

| 3 | H | 4-CF₃-Ph | 1-((4-(trifluoromethyl)phenyl)ethynyl)-2,3-diiodobenzene | 68 |

| 4 | Cl | Ph | 1-chloro-2,3-diiodo-5-(phenylethynyl)benzene | 78 |

| 5 | Cl | 4-MeO-Ph | 5-((4-methoxyphenyl)ethynyl)-1-chloro-2,3-diiodobenzene | 82 |

| 6 | Cl | 4-CF₃-Ph | 1-chloro-2,3-diiodo-5-((4-(trifluoromethyl)phenyl)ethynyl)benzene | 71 |

| 7 | NO₂ | Ph | 1,2-diiodo-3-nitro-5-(phenylethynyl)benzene | 55 |

| 8 | NO₂ | 4-MeO-Ph | 5-((4-methoxyphenyl)ethynyl)-1,2-diiodo-3-nitrobenzene | 65 |

Reactions were carried out using 1.0 equivalent of the this compound derivative and 1.0 equivalent of the arylacetylene.[1][5]

It has been observed that the electronic nature of the substituent at the 5-position (R¹) influences the reaction yield but not the regioselectivity.[5] Electron-poor or neutral 1,2,3-triiodoarenes combined with electron-rich arylacetylenes generally provide the highest yields.[5]

Experimental Protocol: Regioselective Mono-Sonogashira Coupling

The following is a general procedure for the regioselective mono-Sonogashira cross-coupling of a 5-substituted-1,2,3-triiodobenzene.

Materials:

-

5-substituted-1,2,3-triiodobenzene (1.0 equiv.)

-

Arylacetylene (1.0 equiv.)

-

Cesium carbonate (Cs₂CO₃) (7.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)

-

Copper(I) iodide (CuI) (20 mol%)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the 5-substituted-1,2,3-triiodobenzene (0.65 mmol, 1.0 equiv.), arylacetylene (0.65 mmol, 1.0 equiv.), and cesium carbonate (4.55 mmol, 7.0 equiv.).

-

Add anhydrous toluene (8.0 mL) to the flask.

-

Stir the mixture under argon at room temperature for 20 minutes.

-

To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.065 mmol, 10 mol%) and copper(I) iodide (0.13 mmol, 20 mol%).

-

Seal the flask with a septum and carefully degas the reaction mixture with argon.

-

Wrap the reaction flask with aluminum foil to protect it from light.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, monitor the reaction by thin-layer chromatography (TLC).

-

Work up the reaction by filtering the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-diiodinated diphenylacetylene derivative.[5]

Metal-Iodine Exchange: A Strategy for Functionalizing the Central C-I Bond

In contrast to palladium-catalyzed cross-coupling reactions, metal-iodine exchange (MIE) provides a pathway to functionalize the sterically hindered central C2-I bond.[7] This reaction typically involves the use of organolithium or organomagnesium reagents. The regioselectivity of the MIE reaction is influenced by the choice of the metalating agent and the reaction conditions. While a detailed, step-by-step protocol specifically for the selective MIE at the C2 position of this compound is not extensively documented in readily available literature, the general principle involves the preferential exchange of the most acidic proton or the most reactive iodine, which can be manipulated to favor the central position under certain conditions. This approach has been demonstrated to provide ortho-diiodoaryl derivatives, which are valuable synthetic intermediates.[7][8]

Visualizing the Reaction Pathways and Logic

To further clarify the reactivity of this compound, the following diagrams illustrate the key reaction pathway and a logical workflow for its functionalization.

Caption: Catalytic cycle for the regioselective Sonogashira coupling.

Caption: Logical workflow for regioselective functionalization.

Conclusion

The differential reactivity of the C-I bonds in this compound offers a powerful and predictable platform for the synthesis of highly substituted aromatic compounds. The sterically accessible terminal positions (C1 and C3) are readily functionalized through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, with high regioselectivity. Conversely, the sterically hindered central position (C2) can be targeted through metal-iodine exchange reactions. This understanding of the interplay between steric and electronic effects allows for the rational design of synthetic routes to complex molecules, making this compound a valuable tool for researchers in organic synthesis and drug development. The provided data, protocols, and visualizations serve as a practical guide for harnessing the unique chemical properties of this versatile building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Electrophilic Substitution on 1,2,3-Triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary